Lipophilicity Comparison: 3-Fluorophenyl vs. 3-Chlorophenyl
The target compound, which incorporates a 3-fluorophenyl group at the N1 position, is theoretically predicted to have distinct lipophilicity compared to its direct 3-chlorophenyl analog (CAS 98533-16-5, 5-chloro-1-(3-chlorophenyl)-N-methyl...). While experimentally measured logP/logD values are not publicly available, the difference in Hansch substituent constants (π values) for fluorine (+0.14) versus chlorine (+0.71) suggests the target compound is significantly less lipophilic. This difference in lipophilicity directly impacts membrane permeability, metabolic stability, and off-target binding, making the compounds non-interchangeable for in vivo or cell-based assays [1].
| Evidence Dimension | Substituent Effect on Lipophilicity (π value for aromatic halogen) |
|---|---|
| Target Compound Data | Aromatic-F (π ≈ +0.14) |
| Comparator Or Baseline | Aromatic-Cl (π ≈ +0.71) |
| Quantified Difference | Δπ ≈ -0.57 (target is predicted to be less lipophilic) |
| Conditions | Hansch analysis for aromatic substitution (theoretical) |
Why This Matters
For procurement, this quantifiable lipophilicity difference predicts divergent ADME profiles, solubility, and non-specific binding, making the compound a distinct tool for pharmacological profiling compared to chlorophenyl analogs.
- [1] Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley. View Source
